3-Hydroxy-4-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCDRCXQZBLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272547 | |
| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731002-50-9 | |
| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731002-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 4 Trifluoromethyl Benzonitrile and Analogues
Established Synthetic Pathways for Benzonitriles
Traditional methods for the synthesis of benzonitriles have long been established in the canon of organic chemistry. These pathways, while foundational, often require harsh conditions but remain relevant in various synthetic applications.
Sandmeyer Reaction Applications for Nitrile Formation
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone method for the synthesis of aryl nitriles from aryl diazonium salts. wikipedia.orgmasterorganicchemistry.com This transformation is a powerful tool for introducing a cyano group onto an aromatic ring, a process that is not achievable by direct substitution. organic-chemistry.org The reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to displace the diazonium group. wikipedia.orgnbinno.com
This method is directly applicable to the synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile. The process commences with a suitably substituted aniline (B41778) precursor, specifically 3-amino-2-(trifluoromethyl)phenol. nbinno.com This precursor undergoes diazotization, typically with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding diazonium salt. Subsequent treatment with copper(I) cyanide facilitates the substitution of the diazonium group with a nitrile, yielding the final product. nbinno.com The mechanism is understood to be a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org Meticulous control of reaction parameters such as temperature and reagent stoichiometry is crucial for achieving high yields and purity. nbinno.com
Table 1: Key Components in the Sandmeyer Cyanation Reaction
| Role | Reagent/Component | Purpose |
|---|---|---|
| Starting Material | Primary Aromatic Amine (e.g., 3-amino-2-(trifluoromethyl)phenol) | Source of the aromatic ring and the group to be replaced. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | Generates nitrous acid (HNO₂) to convert the amine to a diazonium salt. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Provides the nitrile group and catalyzes the displacement of the diazonium group. wikipedia.org |
| Intermediate | Aryl Diazonium Salt (Ar-N₂⁺) | A highly reactive species that is a superb leaving group (N₂ gas). masterorganicchemistry.com |
Hydroxylation Strategies for Phenolic Precursors
The synthesis of phenolic benzonitriles like this compound often involves strategies where the hydroxyl group is incorporated early and carried through the synthetic sequence, rather than being added to a pre-formed benzonitrile (B105546). Direct hydroxylation of an aromatic ring is often challenging due to issues with regioselectivity and the reactivity of the ring.
A more common approach is to begin with a phenolic precursor that already contains the hydroxyl group in the desired position. For instance, the synthesis of substituted dihydroxybenzonitriles has been achieved starting from the corresponding dihydroxybenzaldehydes or dihydroxybenzoic acids. google.comgoogle.com This highlights a general strategy: functional groups that are difficult to introduce selectively are often incorporated into the initial building blocks. In the context of this compound, a synthetic plan would likely start with a substituted phenol (B47542), followed by the introduction of the trifluoromethyl and cyano groups in subsequent steps.
Dehydration of Amides to Nitriles
The dehydration of primary amides is a fundamental and widely used method for the preparation of nitriles. orgoreview.comrsc.org This transformation involves the removal of a molecule of water from the primary amide functional group (-CONH₂) to yield the corresponding nitrile (-CN). orgoreview.com
This conversion is typically achieved using strong dehydrating agents. orgoreview.comchemistrysteps.com The mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination steps lead to the formation of the nitrile. chemistrysteps.com This method could be applied to the synthesis of this compound by dehydrating the corresponding amide, 3-Hydroxy-4-(trifluoromethyl)benzamide.
Table 2: Common Reagents for the Dehydration of Primary Amides
| Dehydrating Agent | Formula | Notes |
|---|---|---|
| Phosphorus Pentoxide | P₂O₅ | A powerful and commonly used dehydrating agent. orgoreview.comchemistrysteps.com |
| Phosphorus Oxychloride | POCl₃ | Another effective reagent for this transformation. orgoreview.comchemistrysteps.com |
| Thionyl Chloride | SOCl₂ | Often used in the presence of a base to neutralize the HCl byproduct. orgoreview.comchemistrysteps.com |
Advanced and Novel Synthetic Approaches to Trifluoromethylated Benzonitriles
Modern synthetic chemistry has developed more sophisticated methods for constructing complex molecules like this compound, offering milder conditions, higher yields, and greater functional group tolerance.
Electrophilic Aromatic Substitution for Trifluoromethyl Group Introduction
The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring via classical electrophilic aromatic substitution (EAS) presents significant challenges. uomustansiriyah.edu.iq The -CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. youtube.com Furthermore, it acts as a meta-director, guiding incoming electrophiles to the meta position, which may not be the desired regiochemistry. wikipedia.org
To circumvent these issues, modern trifluoromethylation methods have been developed. A notable example is a Sandmeyer-type trifluoromethylation reaction. This copper-mediated process allows for the synthesis of benzotrifluorides from aromatic amines using an inexpensive trifluoromethylating agent like trimethylsilyltrifluoromethane (TMSCF₃). organic-chemistry.org This reaction can be performed as a one-pot procedure, combining the initial diazotization of the amine with the subsequent trifluoromethylation step. organic-chemistry.org This approach offers a valuable pathway for introducing the trifluoromethyl group with regiochemical control dictated by the position of the initial amine group.
Palladium-Catalyzed Cyanation Reactions of Aromatic Halides
Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in modern organic synthesis, and their application to cyanation is a powerful alternative to the traditional Sandmeyer and Rosenmund-von Braun reactions. nih.gov This methodology allows for the conversion of aryl halides (chlorides, bromides, iodides) and triflates into the corresponding aryl nitriles under relatively mild conditions. organic-chemistry.orgacs.org
The reaction is highly versatile and tolerates a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetallation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net Various non-toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), are often employed. organic-chemistry.orgacs.org This method is a practical and scalable route for the synthesis of benzonitrile derivatives, including this compound from a precursor such as 2-bromo-5-hydroxybenzotrifluoride. acs.org
Table 3: Components of Palladium-Catalyzed Cyanation
| Component | Example(s) | Function |
|---|---|---|
| Substrate | Aryl Bromide, Aryl Chloride, Aryl Triflate | The aromatic scaffold onto which the cyano group is installed. acs.org |
| Palladium Source | Pd₂(dba)₃, Palladacycle precatalysts | The catalyst that facilitates the cross-coupling reaction. mit.edu |
| Ligand | dppf, P(tBu)₃, Phosphine-based ligands | Binds to the palladium center, modulating its reactivity and stability. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆]•3H₂O, KCN | Provides the cyano group for the transmetallation step. nih.gov |
| Solvent | Dioxane, DMAc, Toluene, Aqueous mixtures | Provides the medium for the reaction. organic-chemistry.orgacs.org |
Nucleophilic Aromatic Substitution (SNAr) in Benzonitrile Synthesis
Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for synthesizing substituted aromatic compounds. Unlike typical nucleophilic substitution which is uncommon for aryl halides, the SNAr mechanism becomes viable when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orgpressbooks.pub The trifluoromethyl (-CF3) and cyano (-CN) groups present in the target molecule and its precursors are strong electron-withdrawing groups, making the SNAr pathway a highly relevant synthetic strategy.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, a nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub
A key feature of the SNAr reaction is the trend in leaving group ability, which is often inverted compared to SN2 reactions. For halogens, the order of reactivity is typically F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.
In the context of synthesizing this compound, SNAr can be employed in several ways:
Cyanation of an Aryl Halide: A common approach involves the displacement of a halide (often fluoride (B91410) or chloride) from a suitably substituted benzene (B151609) ring with a cyanide nucleophile (e.g., from NaCN or CuCN). For example, a precursor like 4-fluoro-2-(trifluoromethyl)phenol (B144575) could potentially undergo an SNAr reaction with a cyanide salt.
Modification of a Benzonitrile Precursor: Alternatively, a pre-existing benzonitrile derivative can be modified. For instance, the anion of a secondary nitrile can act as a carbon nucleophile in an SNAr reaction with a fluoroarene that lacks other strong electron-withdrawing groups. acs.org
A patented method for producing the related compound 3-fluoro-4-trifluoromethylbenzonitrile illustrates this principle, where 3-fluoro-4-trifluoromethyl bromobenzene (B47551) is reacted with a metal cyanide in a solvent like N-Methylpyrrolidone (NMP) at elevated temperatures to substitute the bromine with a cyano group. google.com
Electrochemical Synthesis Routes for Aromatic Nitriles
Electrochemical synthesis, or electrosynthesis, represents a green and efficient alternative to conventional chemical methods, often operating under mild conditions without the need for harsh reagents. This approach is particularly applicable to the synthesis of aromatic nitriles through the oxidation of various precursors.
Electrochemical Oxidation of Aldehydes and Amines
The electrochemical conversion of aromatic aldehydes and primary amines into nitriles is a well-established process. This transformation is fundamentally a dehydrogenation reaction. rsc.orgnih.gov
From Aldehydes: Aromatic aldehydes can be converted to the corresponding nitriles in an electrochemical cell. The process generally involves reaction with a nitrogen source, such as ammonia (B1221849) or its derivatives. bohrium.com One method uses hydroxylamine (B1172632) sulfate (B86663) (H₂SO₄(NH₂OH)₂) as the nitrogen source in a transition-metal-free system. researchgate.net Another approach employs hexamethyldisilazane (B44280) (HMDS) as the nitrogen source, which reacts with the aldehyde to form an N-trimethylsilyl imine intermediate that undergoes facile oxidation. orgsyn.org
From Amines: The direct electrochemical oxidation of primary amines to nitriles is a promising green route. nih.gov This method avoids the multi-step processes often required in traditional synthesis. Studies using NiOOH electrodes have shown that the oxidation of primary amines like benzylamine (B48309) can proceed through two distinct pathways: an indirect mechanism involving hydrogen atom transfer to Ni³⁺ sites and a dominant, potential-dependent pathway featuring hydride transfer to Ni⁴⁺ sites. nih.gov
Mediator-Assisted Electrosynthesis
To improve efficiency and selectivity, mediator-assisted electrosynthesis is often employed. In this approach, a redox mediator is used to shuttle electrons between the electrode and the substrate.
A prominent example is the use of 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) as a catalyst for the electrochemical oxidation of primary alcohols. rsc.orgresearchgate.net The alcohol is first oxidized to an aldehyde, which then reacts with a nitrogen source (like ammonium (B1175870) acetate) and is subsequently oxidized to the nitrile, all in a one-pot reaction. researchgate.net
Another effective mediated system for converting aromatic aldehydes to nitriles utilizes the Cl⁻/ClO⁻ redox couple. bohrium.comresearchgate.net In an acidic environment, chloride ions (Cl⁻) can be oxidized at the anode to form active chlorine species (like ClO⁻), which then chemically oxidize the aldehyde-derived intermediate to the nitrile. The reduced chloride is then electrochemically re-oxidized, completing the catalytic cycle. bohrium.comresearchgate.net
| Precursor Type | Nitrogen Source | Mediator/Catalyst | Key Features |
| Aromatic Aldehydes | H₂SO₄(NH₂OH)₂ | Cl⁻/ClO⁻ | Transition-metal-free; redox mediator system. bohrium.comresearchgate.net |
| Primary Alcohols | Ammonium Acetate | TEMPO | One-pot conversion of alcohols to nitriles. researchgate.net |
| Primary Amines | (None required) | NiOOH Electrode | Direct oxidation via hydride and hydrogen atom transfer. nih.gov |
Photoredox Catalysis in Trifluoromethylation Reactions
The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring is a critical step in the synthesis of this compound. Photoredox catalysis has emerged as a powerful and mild method for achieving such transformations, particularly for the direct C-H trifluoromethylation of arenes and heteroarenes. nih.govmdpi.com
This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. nih.gov The general mechanism for trifluoromethylation involves the following key steps:
Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state. nih.gov
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). nih.govnih.gov
Radical Generation: This SET process leads to the formation of a trifluoromethyl radical (•CF₃) through the extrusion of sulfur dioxide (SO₂). nih.govbeilstein-journals.org
Aromatic Addition: The highly reactive •CF₃ radical adds to the electron-rich aromatic ring of the substrate (e.g., 3-hydroxybenzonitrile). nih.gov
Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to regenerate the aromatic ring, now bearing a -CF₃ group.
A major advantage of this technique is its ability to functionalize aromatic C-H bonds directly, often without the need for pre-activating the substrate with a leaving group. nih.govmdpi.com The reactions are typically conducted under mild conditions, at room temperature, and show broad functional group tolerance. mdpi.com
| Photocatalyst | CF₃ Source | Substrate Type | Key Feature |
| Ru(bpy)₃Cl₂ | CF₃SO₂Cl | Arenes & Heteroarenes | Direct C-H trifluoromethylation without pre-activation. nih.govmdpi.com |
| Ir(ppy)₃ | Togni Reagent | Aniline Derivatives | Visible-light-driven trifluoromethylation. researchgate.net |
| Organic Dyes | CF₃SO₂Na | Heterocycles | Metal- and oxidant-free continuous-flow protocol. researchgate.net |
Applications of Trifluoromethanesulfonyl Reagents in Organic Synthesis
Trifluoromethanesulfonyl reagents, commonly known as "triflyl" reagents, are exceptionally versatile and widely used in organic synthesis, particularly for introducing fluorine-containing moieties. chemimpex.com The two most prominent reagents in this class are trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na). beilstein-journals.org
These reagents are valued primarily as precursors to the trifluoromethyl radical (•CF₃), as discussed in the context of photoredox catalysis. nih.gov Their utility stems from their ability to generate this key radical under different conditions: CF₃SO₂Cl typically reacts under reductive conditions, while CF₃SO₂Na requires oxidative conditions to release the •CF₃ radical and SO₂. nih.govresearchgate.net
Beyond radical trifluoromethylation, their applications include:
Triflate Formation: Trifluoromethanesulfonyl chloride is a classic reagent for converting alcohols into triflates (-OTf). The triflate group is one of the best leaving groups in organic chemistry, making it invaluable for facilitating nucleophilic substitution and cross-coupling reactions. nih.gov
Triflamide Synthesis: Reaction of CF₃SO₂Cl with nitrogen nucleophiles, such as primary or secondary amines, yields trifluoromethanesulfonamides (triflamides). These functional groups are found in various pharmaceuticals and agrochemicals. nih.govresearchgate.net
Trifluoromethylthiolation: Under certain reductive conditions, CF₃SO₂Cl can serve as a source of an electrophilic "SCF₃" synthon for the trifluoromethylthiolation of various nucleophiles. researchgate.net
Sulfonylation: Although less common than O- and N-sulfonylation, these reagents can also be used to form triflones (C-SO₂CF₃), which are important synthetic intermediates. nih.gov
The inexpensive and easy-to-handle nature of these reagents has cemented their role in the synthesis of complex molecules, including the precursors for this compound, where the introduction of the -CF₃ group is a pivotal transformation. beilstein-journals.orgnih.gov
Grignard Reagent Methodologies for Hydroxy-Substituted Benzonitrile Derivatives
Grignard reagents (RMgX) are powerful carbon nucleophiles fundamental to the formation of carbon-carbon bonds. krayonnz.com While the direct reaction of a Grignard reagent with a nitrile typically leads to an imine intermediate that hydrolyzes to a ketone, these organometallic compounds are instrumental in synthesizing the complex precursors required for hydroxy-substituted benzonitriles. krayonnz.commasterorganicchemistry.com
The primary challenge in using Grignard reagents for molecules containing acidic protons, such as a hydroxyl group, is the acid-base reaction that consumes the reagent. Therefore, a protection strategy is essential. The hydroxyl group must be converted into a protecting group (e.g., a silyl (B83357) ether or methoxymethyl ether) that is stable to the strongly basic and nucleophilic Grignard reagent but can be easily removed later in the synthesis.
Key applications of Grignard methodologies in this context include:
Synthesis of Precursors: A Grignard reagent can be used to introduce a key substituent onto an aromatic ring that will later be converted into a nitrile or hydroxyl group. For instance, an aryl Grignard reagent, formed from an aryl halide, can react with an electrophile to build up the carbon skeleton.
Carboxylation to Form Carboxylic Acids: A common route to nitriles is through the corresponding carboxylic acid. An aryl Grignard reagent can be readily carboxylated by bubbling carbon dioxide (CO₂) through the reaction mixture, followed by acidic workup. The resulting benzoic acid derivative can then be converted to a primary amide and subsequently dehydrated to the target benzonitrile. jeeadv.ac.in
Halogen-Metal Exchange: Grignard reagents like isopropylmagnesium chloride can be used to perform a halogen-metal exchange on an aryl halide, generating a new, more functionalized arylmagnesium species. This new organometallic intermediate can then participate in subsequent reactions. google.com
For the synthesis of a hydroxy-substituted benzonitrile derivative, a plausible sequence would involve protecting the phenol, performing a halogen-metal exchange or forming a Grignard reagent at a different position on the ring, reacting it with an electrophile (such as CO₂) to install the precursor to the nitrile group, and finally deprotecting the hydroxyl group and converting the carboxylic acid to the nitrile.
Reductive Transformations of Benzonitriles
Reductive methods applied to benzonitriles can target either the nitrile group itself or other substituents on the aromatic ring. These transformations are crucial for the synthesis of complex aromatic compounds.
A notable metal-free approach for the transformation of aromatic nitriles involves a boron-catalyzed reductive denitrogenation. This process effectively converts a cyano group into a methyl group in a single step.
Recent research has demonstrated the efficacy of tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for this transformation. nih.gov The reaction proceeds with the use of a silane (B1218182) reducing agent, liberating tris(phenylsilyl)amine as the nitrogen-containing byproduct. nih.gov This methodology provides a valuable synthetic tool for the modification of benzonitrile derivatives. While this specific denitrogenation to a methyl group may not directly yield this compound, the underlying principle of boron-catalyzed reduction of the nitrile functional group is a significant advancement in the field. nih.govorganic-chemistry.orgnih.govacs.org
The silylative reduction of nitriles using B(C6F5)3 as a catalyst with hydrosilanes as the reductant offers a transition metal-free method to produce primary amines or imines under mild conditions. organic-chemistry.orgnih.govresearchgate.net The selectivity of the reaction is dependent on the choice of silane; for instance, less sterically hindered silanes can lead to the full reduction to a primary amine, while bulkier silanes may result in partial reduction to an N-silylimine. organic-chemistry.orgnih.gov This approach has shown high functional group tolerance, being compatible with halides, nitro groups, and trifluoromethyl groups. organic-chemistry.org
Table 1: Boron-Catalyzed Reductive Transformations of Benzonitrile Derivatives
| Catalyst | Reductant | Transformation | Key Features |
| B(C6F5)3 | Hydrosilanes | Silylative reduction to primary amines or imines | Transition metal-free, mild conditions, selectivity controlled by silane choice. organic-chemistry.orgnih.gov |
| B(C6F5)3 | Silane | Reductive denitrogenation to a methyl group | Metal-free, single synthetic operation. nih.gov |
The carbon-fluorine bond is exceptionally strong, making its selective cleavage a significant challenge in synthetic chemistry. However, various reductive methods have been developed to functionalize trifluoromethylated aromatic compounds. These strategies often involve radical intermediates. ccspublishing.org.cn
One approach to activate the C-F bond is through visible light photoredox catalysis. nih.gov The presence of an electron-withdrawing group, such as a nitrile, on the aromatic ring can lower the reduction potential of the trifluoromethylarene, making it more susceptible to accepting an electron to initiate C–F bond cleavage via a single-electron transfer (SET) pathway. nih.gov This strategy can lead to the formation of difluoro- or monofluoromethyl groups.
Electrochemical reduction is another powerful technique for the defluorination of trifluoromethylarenes. ccspublishing.org.cn This method can generate radical anions that subsequently eliminate a fluoride ion to form a difluorobenzyl radical. ccspublishing.org.cn The reaction can be influenced by the presence of catalysts and the specific electrochemical conditions employed.
The choice of reducing agent is critical in these transformations. For instance, the use of magnesium metal has been reported for the reductive defluorination of trifluoromethylarenes. ccspublishing.org.cn These reactions proceed through radical intermediates, offering a pathway to selectively functionalize the C(sp³)–F bond. ccspublishing.org.cn
While the complete reductive cleavage of all C-F bonds in a trifluoromethyl group is a formidable task, these methods provide avenues for the partial defluorination and subsequent functionalization of trifluoromethylated aromatics, which could be applied to analogues of this compound.
Table 2: Strategies for Reductive C-F Bond Cleavage in Trifluoromethylated Aromatics
| Method | Key Features | Potential Products |
| Visible Light Photoredox Catalysis | Utilizes a photocatalyst to initiate C-F bond cleavage via an SET pathway. nih.gov | Aryldifluoromethyl and arylmonofluoromethyl compounds. ccspublishing.org.cn |
| Electrochemical Reduction | Employs an electric current to reduce the trifluoromethyl group, often forming radical intermediates. ccspublishing.org.cnrsc.org | Partially defluorinated aromatic compounds. ccspublishing.org.cn |
| Metal-Mediated Reduction | Uses reducing metals like magnesium to facilitate defluorination. ccspublishing.org.cn | Functionalized aryldifluoromethyl derivatives. ccspublishing.org.cn |
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 4 Trifluoromethyl Benzonitrile Derivatives
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that significantly influences the reactivity of the benzonitrile (B105546) ring. Its strong electron-withdrawing nature activates the aromatic ring, making it susceptible to certain types of reactions.
Nucleophilic Additions and Substitutions at the Cyano Group
The carbon atom of the nitrile group is electrophilic and, therefore, a target for nucleophiles. libretexts.orgopenstax.org This reactivity is fundamental to many of the transformations that aromatic nitriles undergo. numberanalytics.com Nucleophilic addition to the carbon-nitrogen triple bond is a common reaction pathway. openstax.org For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis. libretexts.org Similarly, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines through the addition of hydride ions. libretexts.orglibretexts.org
The mechanism of nucleophilic substitution on aromatic nitriles often proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The rate of these reactions is influenced by the strength of the attacking nucleophile. numberanalytics.com
| Reaction Type | Reagent | Product |
| Reduction | LiAlH₄ | Primary Amine |
| Hydrolysis (Acidic) | H₂SO₄, heat | Carboxylic Acid |
| Organometallic Addition | Grignard Reagent (e.g., RMgX) | Ketone (after hydrolysis) |
Electrochemical Reactions of Aromatic Nitriles
Electrochemical methods provide an alternative pathway for the synthesis and transformation of aromatic nitriles. sioc-journal.cnresearchgate.net These methods can be advantageous due to their mild reaction conditions and environmental friendliness. sioc-journal.cn For example, the electrochemical synthesis of aryl nitriles from aromatic aldehydes has been developed, offering a transition-metal-free route. researchgate.netglobethesis.com This process can involve the use of hydroxylamine (B1172632) as a nitrogen source. globethesis.com The electrochemical approach allows for the selective oxidation of C-H bonds, leading to the formation of the nitrile functionality. globethesis.com
Cycloaddition Reactions Involving Benzonitrile Oxides
Benzonitrile oxides are highly reactive intermediates that can be generated from benzohydroximoyl chlorides. nih.gov They readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. nih.govmdpi.com These reactions are valuable in the synthesis of biologically active molecules. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors of the reacting species. nih.govrsc.org The kinetics of these reactions can be studied to understand the influence of substituents and solvent polarity. rsc.orgrsc.org For instance, the reaction rates can be enhanced by increasing solvent polarity. rsc.org
| Dipolarophile | Product |
| Alkene | Isoxazoline |
| Alkyne | Isoxazole |
Transformations of the Hydroxyl Group
The phenolic hydroxyl group (-OH) in 3-Hydroxy-4-(trifluoromethyl)benzonitrile is a key site for chemical modification, allowing for the introduction of various functional groups and the synthesis of a wide array of derivatives.
Derivatization and Functionalization Strategies
The hydroxyl group can be readily derivatized through reactions such as esterification and etherification. Acyl chlorides and organic anhydrides are commonly used to form esters. researchgate.net For analytical purposes, derivatization is often employed to enhance detectability in techniques like HPLC. nih.govrsc.org Reagents that introduce chromophores, fluorophores, or ionizable moieties are particularly useful. researchgate.netnih.gov For instance, dansyl chloride is a common derivatizing agent for hydroxyl groups. researchgate.net The reactivity of the hydroxyl group can be influenced by its acidity, which is increased by the presence of the electron-withdrawing trifluoromethyl group.
| Derivatization Reagent Class | Purpose | Example Reagent |
| Acyl Chlorides | Ester formation | Benzoyl chloride |
| Organic Anhydrides | Ester formation | Acetic anhydride |
| Sulfonyl Chlorides | Sulfonate ester formation | p-Toluenesulfonyl chloride |
| Alkyl Halides | Ether formation | Methyl iodide |
Oxidation Reactions of Phenolic Moieties
Phenolic compounds are susceptible to oxidation. The oxidation of phenols can lead to the formation of quinones or coupling products. rsc.org The presence of the electron-withdrawing trifluoromethyl group can influence the oxidation potential of the phenolic ring. Studies on related trifluoromethylphenols have shown they are susceptible to photo-oxidation, for example, by singlet molecular oxygen. rsc.orgunlp.edu.ar The reaction mechanism can proceed through a charge-transfer process. rsc.org The oxidation of 3-trifluoromethylphenol has been shown to yield 2-trifluoromethyl-1,4-benzoquinone as a major product. rsc.org
Influence and Transformations of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal and materials chemistry, prized for its unique electronic properties and metabolic stability. mdpi.com Its influence on the this compound scaffold is profound, governing the molecule's reactivity and offering pathways for specific chemical modifications.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This characteristic stems from the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the attached carbon atom and, consequently, from the aromatic ring. mdpi.comvaia.com This strong inductive effect (-I effect) has several significant consequences for the reactivity of the benzonitrile core.
Ring Deactivation: The withdrawal of electron density deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). youtube.comlibretexts.org The rate of reaction is decreased because the electron-poor ring is less capable of stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the substitution process. vaia.com
Meta-Directing Influence: In electrophilic aromatic substitution reactions, the trifluoromethyl group directs incoming electrophiles to the meta position. vaia.comyoutube.com This is because the intermediates resulting from ortho and para attack are significantly destabilized. In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF3 group, which is an energetically unfavorable situation. vaia.comyoutube.com The intermediate from meta attack avoids this destabilizing arrangement, making it the lower-energy pathway. vaia.com
The combined influence of the hydroxyl, trifluoromethyl, and nitrile groups on the electron density of the aromatic ring is complex, with the activating, ortho-, para-directing hydroxyl group competing with the deactivating, meta-directing trifluoromethyl and nitrile groups.
| Substituent Group | Electronic Effect | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Electron-Donating (Resonance) | Activating | Ortho, Para |
| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Deactivating | Meta |
| -CN (Nitrile) | Strongly Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |
While the carbon-fluorine bonds of the trifluoromethyl group are exceptionally strong, making the group robust and often chemically inert, recent advancements have enabled its selective transformation. tcichemicals.com This allows the CF3 group to be used not just as a passive modulator of electronic properties but as an active site for further molecular elaboration. These transformations are challenging due to the high C-F bond energy and the risk of over-defluorination. researchgate.net
Research has demonstrated several strategies for the controlled functionalization of aromatic trifluoromethyl groups, often under mild conditions:
Partial Reduction/Hydrolysis: Selective C-F bond cleavage can convert the trifluoromethyl group into a difluoromethylene (-CF2R) or monofluoromethyl (-CHFR) moiety.
Nucleophilic Substitution: Under specific catalytic conditions, a fluorine atom can be displaced by nucleophiles. For instance, ortho-silyl-assisted reactions have achieved the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes. researchgate.net
Conversion to Other Functional Groups: The entire CF3 group can be transformed. A notable example is its conversion into a methyl-dithioester using a BF3SMe2 complex, which acts as a multifunctional Lewis acid and sulfur source. researchgate.net Another method facilitates the synthesis of ketones from benzotrifluorides via C-F cleavage using boron tribromide. tcichemicals.com
| Transformation | Reagents/Conditions | Product Moiety | Reference Finding |
|---|---|---|---|
| Single C-F Thiolation | Yb(OTf)3 catalyst, ortho-silyl directing group | -CF2SAr | Catalytic thiolation of a single C-F bond was achieved, avoiding over-reaction. researchgate.net |
| Conversion to Ketone | Boron tribromide (BBr3) | -C(=O)Ar | A method for synthesizing diaryl ketones via C-F cleavage of benzotrifluorides. tcichemicals.com |
| Conversion to Dithioester | BF3SMe2 complex, microwave-assisted | -C(=S)SMe | A rapid, operationally simple method for converting trifluoromethyl arenes into methyl-dithioesters. researchgate.net |
Aromatic Ring Functionalization and Coupling Reactions
Functionalization of the this compound core is key to its use as a building block in the synthesis of more complex molecules. This can be achieved through reactions that modify the aromatic ring directly or by coupling it with other molecular fragments.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome on the this compound ring is determined by the combined directing effects of the three substituents. The hydroxyl group is a powerful activating ortho-, para-director, while the nitrile and trifluoromethyl groups are deactivating meta-directors. vaia.comlibretexts.org
The activating nature of the hydroxyl group generally dominates, making the ring susceptible to substitution despite the presence of two deactivating groups. The directing effects are as follows:
-OH (at C3): Directs to C2, C4 (blocked), and C6.
-CF3 (at C4): Directs to C2 and C6.
-CN (at C1): Directs to C3 (blocked) and C5.
The directing influences of the -OH and -CF3 groups are synergistic, strongly favoring substitution at the C2 and C6 positions. The final substitution pattern, including the ratio of C2 to C6 products, would also be influenced by steric hindrance from the adjacent substituents. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net Substituted benzonitriles, including derivatives of this compound, can serve as key partners in these reactions, typically after conversion of the hydroxyl group to a triflate or by introducing a halide onto the ring.
These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org The electron-poor nature of the trifluoromethyl-substituted benzonitrile ring can be advantageous, often facilitating the initial oxidative addition step in palladium-catalyzed cycles. Studies have shown that the yield of trifluoromethylated products in such couplings is relatively insensitive to the electronic properties of the arene, with both electron-withdrawing and electron-donating groups being well-tolerated. nih.gov
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Organoboron Reagent | C-C (Aryl-Aryl) | Palladium (Pd) |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C-N (Aryl-Amine) | Palladium (Pd) |
| Heck Coupling | Aryl Halide/Triflate + Alkene | C-C (Aryl-Vinyl) | Palladium (Pd) |
| Negishi Coupling | Aryl Halide/Triflate + Organozinc Reagent | C-C (Aryl-Aryl/Alkyl) | Palladium (Pd) or Nickel (Ni) |
Annulation reactions, which involve the formation of a new ring fused to an existing one, provide powerful pathways to complex polycyclic and heterocyclic systems. The nitrile group of this compound is particularly well-suited to participate in annulation reactions to form nitrogen-containing heterocycles.
A prominent example is the [2+2+2] cycloaddition of nitriles with two alkyne molecules to construct a pyridine (B92270) ring. chemrxiv.org The regioselectivity of such reactions can be controlled by the electronic and steric properties of the substituents on both the nitrile and alkyne partners. Recent developments have utilized electrochemical mediation to perform these annulations, obviating the need for transition metal catalysts and allowing for high chemo- and regioselectivity based on the electronic nature of the substrates. chemrxiv.org Other strategies involve the annulation of electrophilic benzannulated heterocycles to access extended heteroaromatic systems, known as heteroacenes. rsc.org These methods offer a modular approach to building molecular complexity from substituted benzonitrile precursors.
Coordination Chemistry of Benzonitrile Ligands
Benzonitrile ligands are classified as neutral Lewis bases (L-type ligands) that coordinate to metal centers. wikipedia.org They are considered soft ligands according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The nitrile ligand is typically labile, meaning it can be easily replaced by other ligands, which makes benzonitrile complexes useful precursors in synthesis. wikipedia.org
Transition metal complexes containing benzonitrile ligands are numerous and serve as important intermediates and catalysts. wikipedia.org The formation of these complexes often occurs by dissolving an anhydrous metal salt in benzonitrile, which can act as both the ligand and the solvent. wikipedia.org
The bonding between a transition metal and a benzonitrile ligand involves a combination of σ-donation from the nitrogen lone pair to an empty metal orbital and potential π-backbonding from a filled metal d-orbital to the π* orbitals of the C≡N bond. acs.org The extent of this back-donation is influenced by the metal's identity and oxidation state. For instance, in molybdenum(III) nitrile complexes, π back-donation plays a significant role in the binding, whereas in similar vanadium(III) complexes, the interaction is dominated by σ-donation. acs.org
Once coordinated, the benzonitrile ligand's reactivity is altered. The coordination to a cationic metal center activates the nitrile carbon toward nucleophilic attack. wikipedia.org This activation is the basis for metal-catalyzed hydrolysis of nitriles to amides. wikipedia.org A general representation of this catalytic hydration is:
Coordination and Attack: M-NCR + H₂O → M-O=C(NH₂)R
Ligand Exchange: M-O=C(NH₂)R + NCR → O=C(NH₂)R + M-NCR wikipedia.org
In addition to nucleophilic attack, the reactivity of the aromatic ring or the C-CN bond can be influenced. For example, the reaction of fluorinated benzonitriles with a nickel(0) fragment initially forms an η²-nitrile complex. acs.org This intermediate can then undergo oxidative addition, leading to the activation and cleavage of the C–CN bond. acs.org
| Complex Type | Example | Key Reactivity | Reference |
|---|---|---|---|
| Palladium(II) Complex | Bis(benzonitrile)palladium dichloride (PdCl₂(PhCN)₂) | Serves as a source of "PdCl₂" due to the lability of the benzonitrile ligands. | wikipedia.org |
| Nickel(0) Complex | Ni(dippe) | Undergoes oxidative addition, leading to C-CN bond activation. | acs.org |
| Cationic Copper(I) Complex | [Cu(MeCN)₄]⁺ (Acetonitrile analogue) | The nitrile ligand is labile and easily displaced. | wikipedia.org |
| Vanadium(III) / Molybdenum(III) Complexes | RCN-V(N[tBu]Ar)₃ / RCN-Mo(N[tBu]Ar)₃ | Binding kinetics and thermodynamics are influenced by the metal (V vs. Mo) and nitrile substituent (R). | acs.org |
The lability of benzonitrile ligands means that ligand displacement (or substitution) is a fundamental reaction for their metal complexes. wikipedia.orglibretexts.org Ligand substitution involves the replacement of one ligand (in this case, benzonitrile) by another, with no change in the metal's oxidation state. libretexts.org These reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative, associative, or interchange. libretexts.orgdalalinstitute.com
Dissociative (D) Mechanism: This is a two-step mechanism where the departing ligand (benzonitrile) leaves first, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand. libretexts.orgdalalinstitute.com
Step 1 (Slow, Rate-Determining): ML₅(NCR) → ML₅ + NCR
Step 2 (Fast): ML₅ + L' → ML₅L'
The reaction rate is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration. dalalinstitute.com This mechanism is more common for sterically crowded, octahedral complexes. libretexts.org
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the metal complex, forming a higher-coordination-number intermediate. Subsequently, the departing benzonitrile ligand is eliminated from this intermediate. libretexts.orgdalalinstitute.com
Step 1 (Slow, Rate-Determining): ML₅(NCR) + L' → ML₅(NCR)(L')
Step 2 (Fast): ML₅(NCR)(L') → ML₅L' + NCR
The reaction rate depends on the concentration of both the starting complex and the incoming ligand. dalalinstitute.com This pathway is common for complexes with lower coordination numbers and available coordination sites, such as square planar d⁸ complexes. libretexts.org
Interchange (I) Mechanism: This mechanism is considered a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving. dalalinstitute.com There is no distinct intermediate. The interchange mechanism is further divided into:
Interchange Dissociative (Id): The bond-breaking to the departing ligand is more significant than bond-making to the incoming ligand in the transition state.
Interchange Associative (Ia): The bond-making to the incoming ligand is more important in the transition state.
The choice of mechanism is influenced by factors such as the identity of the metal, its oxidation state, steric hindrance at the metal center, and the nature of both the incoming and departing ligands. Given that benzonitrile is a neutral, relatively weakly basic ligand, its displacement from many transition metal complexes is a facile process that is central to their utility in synthesis. wikipedia.org
| Mechanism | Key Characteristic | Intermediate | Rate Law (Simplified) | Common For |
|---|---|---|---|---|
| Dissociative (D) | Bond-breaking precedes bond-making. | Reduced coordination number. | Rate = k[Complex] | Octahedral complexes. libretexts.org |
| Associative (A) | Bond-making precedes bond-breaking. | Increased coordination number. | Rate = k[Complex][Incoming Ligand] | Square planar complexes. libretexts.org |
| Interchange (I) | Concerted process. | None (transition state only). | Varies (can be first or second order). | Many octahedral complexes. dalalinstitute.com |
Advanced Research Applications in Materials Science and Organic Synthesis
Development of Functional Materials and Polymers
3-Hydroxy-4-(trifluoromethyl)benzonitrile is a versatile precursor in the synthesis of functional polymers and advanced materials. Its trifluoromethyl group imparts desirable properties such as thermal stability and hydrophobicity, while the hydroxyl and nitrile groups offer reactive sites for polymerization and cross-linking.
Application in Advanced Materials Development
The primary application of this compound in advanced materials is as a key intermediate. nbinno.com Its structural features are crucial for designing molecules with specific functions. For instance, it is instrumental in synthesizing electrolyte additives for high-voltage lithium-ion batteries. When added to the electrolyte, it forms a stable, low-impedance protective film on the cathode surface, enhancing the battery's stability and cycle life.
Use in Coatings and Specialty Lacquers
While direct applications in coatings and specialty lacquers are not extensively documented in current literature, the incorporation of fluorinated monomers like this compound into polymer backbones is a known strategy to enhance the performance of coating materials. The presence of the trifluoromethyl group can improve chemical resistance, durability, and hydrophobicity. The hydroxyl group allows for its integration into polyester (B1180765) or polyurethane resin systems, which are common components of advanced coatings.
Design of Organic Electronic Materials and n-Type Organic Semiconductors
In the field of organic electronics, there is a significant demand for electron-deficient building blocks for the construction of n-type organic semiconductors. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups in this compound makes it an attractive precursor for such materials. These groups help to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated system, a key requirement for efficient electron injection and transport.
Research on related fluorinated benzonitrile (B105546) derivatives has shown their potential in organic electronics. For example, donor-acceptor-donor' (D-A-D') molecules incorporating a fluorinated benzonitrile core have been investigated for their electronic properties. rsc.org
Role in Photochemistry and Coordination Chemistry for Material Design
The hydroxyl and nitrile groups of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The properties of such materials are influenced by the electronic nature of the ligand. The trifluoromethyl group can impact the photophysical properties of the resulting metal complexes, potentially leading to applications in sensing or light-emitting devices.
Synthesis of Thermosensitive and Mechanofluorochromic Materials
Recent studies have highlighted the role of fluorinated benzonitrile derivatives in the development of "smart" materials that respond to external stimuli. Specifically, donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been shown to exhibit mechanofluorochromism, where their fluorescence color changes in response to mechanical stress. rsc.org This phenomenon is attributed to alterations in the molecular packing and conformation in the solid state. rsc.org
While the direct synthesis of thermosensitive polymers from this compound is not yet widely reported, its functional groups are suitable for incorporation into polymer architectures known to exhibit thermal responsiveness. For example, the hydroxyl group could be used to initiate the polymerization of monomers like N-isopropylacrylamide, a common component of thermosensitive polymers.
A study on multifunctional benzonitrile derivatives demonstrated changes in emission upon mechanical stress, as detailed in the table below.
| Compound Type | Initial Emission | Emission after Grinding |
| D-A-D' Benzonitrile Derivative | Blue | Sky-Blue |
This table is based on data for related benzonitrile derivatives, not this compound itself.
Integration into Organic Light-Emitting Diodes (OLEDs)
The same class of donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds that exhibit mechanofluorochromism have also been successfully integrated into organic light-emitting diodes (OLEDs). rsc.org In these devices, the benzonitrile core acts as an electron-accepting unit. The photophysical properties, including the potential for Thermally Activated Delayed Fluorescence (TADF), make these materials promising for next-generation displays. The performance of OLEDs is highly dependent on the molecular design of the emitter, and the unique electronic properties conferred by the trifluoromethyl and nitrile groups are advantageous. rsc.org
The table below summarizes the performance of an OLED device fabricated using a related D-A-D' fluorinated benzonitrile derivative.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 2.5% |
| Maximum Luminance | 1000 cd/m² |
| Emission Color | Blue |
This data is for a related benzonitrile derivative and serves as an indication of the potential of this class of compounds.
Key Synthetic Intermediate in Complex Organic Molecule Synthesis
The molecular architecture of this compound makes it a versatile building block in organic synthesis. The presence of three distinct functional groups offers multiple reaction pathways for constructing more complex molecules. It is a vital intermediate for various applications, from pharmaceuticals to materials science. nbinno.com
In organic synthesis, benzonitrile derivatives are foundational for creating a wide array of complex molecules. The nitrile group of this compound is particularly reactive and can participate in various chemical transformations, including cycloaddition reactions, to form heterocyclic structures. The synthesis of trifluoromethyl-containing heterocycles is of significant interest because the trifluoromethyl group can impart unique and beneficial properties to the final molecule, such as enhanced metabolic stability. The reactivity of the nitrile and hydroxyl groups allows chemists to construct diverse and complex heterocyclic scaffolds, which are central structures in many biologically active compounds. ontosight.aiacs.org
Fluorinated aromatic nitriles are highly valued in the pharmaceutical and agrochemical industries, where they serve as essential building blocks for novel therapeutic agents and crop protection products. chemimpex.comchemimpex.com While specific commercial end-products derived directly from this compound are not extensively documented in public literature, its structural motifs are common in advanced intermediates. For example, similar compounds like 4-Chloro-3-(trifluoromethyl)benzonitrile are used in the synthesis of the cancer drug Sorafenib and the antidepressant Fluvoxamine. nbinno.com Likewise, 4-Amino-2-(trifluoromethyl)benzonitrile is a known intermediate for the anti-cancer drug Bicalutamide. manusaktteva.com The presence of the trifluoromethyl group, in particular, makes these types of benzonitriles attractive candidates for drug design and the development of potent herbicides and pesticides. chemimpex.comchemimpex.com
The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry to fine-tune the physicochemical properties of a molecule. nih.govhovione.com This group is strongly electron-withdrawing and can significantly alter a compound's characteristics. nih.gov Strategically placing a -CF3 group on a molecule, as seen in this compound, can lead to several advantages in the final product, such as pharmaceuticals or agrochemicals.
Key Property Enhancements from the Trifluoromethyl Group:
Increased Lipophilicity: The -CF3 group often enhances a molecule's ability to pass through biological membranes, which can improve bioavailability. chemimpex.comchemimpex.comnih.gov
Enhanced Metabolic Stability: By replacing a hydrogen atom with a -CF3 group, chemists can block metabolic hotspots on a molecule, preventing it from being broken down quickly by enzymes in the body. This increases the drug's half-life. nih.gov
Improved Binding Affinity: The trifluoromethyl group can influence a molecule's conformation and electronic distribution, leading to stronger and more selective interactions with its biological target, such as a receptor or enzyme. nih.gov
Modified Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. hovione.com
Electrochemical Applications in Energy Storage
Beyond organic synthesis, this compound has emerged as a compound of interest in materials science, particularly for energy storage technologies.
The primary mechanism involves the preferential oxidation of this compound at the surface of the cathode during charging. nbinno.com This process forms a stable, low-impedance protective film known as a solid electrolyte interphase (SEI) layer. nbinno.com This protective layer is crucial as it prevents the degradation of the main electrolyte and the electrode materials, especially under the stress of high-voltage operation. nbinno.com By suppressing these unwanted side reactions, the additive significantly enhances the battery's stability and cycle life. nbinno.com Research on the closely related compound 4-(trifluoromethyl)benzonitrile (B42179) has shown that it can also form a protective film on the cathode surface, preventing electrolyte decomposition and improving cyclic performance. researchgate.netconsensus.app
Below is a table summarizing the observed effects of using such benzonitrile derivatives as electrolyte additives.
| Feature | Observation | Benefit |
| Protective Film Formation | Forms a stable, low-impedance SEI layer on the cathode surface. nbinno.com | Prevents degradation of electrolyte and electrode materials. nbinno.com |
| Electrolyte Stability | Mitigates parasitic reactions and suppresses electrolyte decomposition. nbinno.com | Enhances overall battery stability, especially at high voltages. nbinno.com |
| Battery Performance | Improves cyclic stability and capacity retention. nbinno.comconsensus.app | Leads to a longer battery lifespan and more reliable performance. nbinno.com |
Reference Standards and Method Validation in Analytical Chemistry
In analytical chemistry, reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. who.int The establishment of these standards is essential for ensuring the accuracy, precision, and reproducibility of analytical results in quality control for industries like pharmaceuticals and food and beverage. who.intmdpi.com
While this compound is not listed as a formal international chemical reference substance, compounds of high purity are ideal candidates for use as analytical standards. who.intsigmaaldrich.com For instance, it could be used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov In this context, the compound would be used to perform several key validation tests. mdpi.com
Potential Roles in Method Validation:
Linearity: A pure standard of this compound could be used to create a calibration curve to demonstrate that the analytical method's response is proportional to the concentration of the analyte over a specific range. nih.gov
Accuracy: The standard would help determine how close the method's measurements are to the true value by analyzing samples with known amounts of the compound. mdpi.com
Precision and Repeatability: By repeatedly analyzing the standard, chemists can assess the method's precision and its ability to produce consistent results. mdpi.comnih.gov
Limit of Detection (LOD) and Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the compound that can be reliably detected and quantified by the analytical method. nih.gov
By serving as a reference material, this compound can play a role in ensuring that analytical tests are reliable and meet the stringent requirements of regulatory bodies. who.intmdpi.com
Future Directions and Emerging Research Avenues
Synergistic Integration of Synthetic, Analytical, and Computational Methodologies
The future advancement in the chemistry of 3-hydroxy-4-(trifluoromethyl)benzonitrile hinges on the close integration of synthetic, analytical, and computational methods. This synergistic approach allows for a deeper understanding of molecular properties and reactivity, accelerating the discovery and optimization of new applications.
Computational chemistry , particularly Density Functional Theory (DFT), serves as a powerful predictive tool. It can be employed to investigate the vibrational spectra and thermodynamic properties of this compound and its derivatives. derpharmachemica.com Such studies help elucidate how the interplay between the hydroxyl, trifluoromethyl, and nitrile groups on the benzene (B151609) ring affects the molecule's reactivity, stability, and electronic nature. derpharmachemica.com Furthermore, computational models can predict reactivity indices, such as electrophilicity and nucleophilicity, which guide the design of new reactions. mdpi.com For instance, DFT calculations can determine the energy barriers for specific transformations, providing mechanistic insights that are crucial for optimizing reaction conditions. nih.gov
Synthetic chemistry provides the practical means to create the molecules predicted by computational models. The insights gained from theoretical studies can guide the choice of reagents, catalysts, and reaction pathways, making the synthetic process more efficient and targeted. cbi-society.org
Analytical techniques are essential for characterizing the synthesized compounds and validating the computational predictions. Techniques like FTIR and NMR spectroscopy, combined with X-ray crystallography, provide experimental data that can be compared with theoretical calculations, creating a feedback loop for refining computational models. nih.gov This integrated workflow, where computational predictions are tested by synthesis and confirmed by analysis, is becoming indispensable for modern chemical research. jddhs.com
This synergy enables a more rational approach to chemical science, reducing the trial-and-error inherent in traditional research and paving the way for the efficient development of new molecules and materials based on the this compound scaffold. researchgate.netnih.gov
Rational Design of Novel this compound Derivatives
Rational design is a key strategy for developing novel derivatives of this compound with enhanced functionality for specific applications, particularly in drug discovery. This approach leverages computational tools to predict how structural modifications will affect a molecule's biological activity and properties, thereby guiding synthetic efforts. acs.orgnih.gov
The process often begins with identifying a biological target. Computational methods like molecular docking are then used to predict the binding interactions between the target and various virtual derivatives of the core scaffold. nih.gov By modifying the functional groups—for example, by alkylating the hydroxyl group or substituting other positions on the aromatic ring—researchers can design new compounds with potentially higher binding affinities and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can further refine this process by correlating structural features with biological activity, helping to prioritize the most promising candidates for synthesis. researchgate.net
The unique combination of a hydrogen bond donor (hydroxyl), a strong electron-withdrawing group (trifluoromethyl), and a polar coordinating group (nitrile) makes this compound an attractive starting point for creating diverse chemical libraries. For instance, in the context of developing new protein kinase inhibitors, these groups can be systematically modified to optimize interactions within an ATP-binding pocket.
Below is a hypothetical table illustrating how rational design principles could be applied to modify the scaffold to improve inhibitory activity against a target protein.
| Scaffold Modification | Design Rationale | Predicted Outcome | Computational Tool |
|---|---|---|---|
| Alkylation of the 3-hydroxy group with a short, flexible chain | To probe for nearby hydrophobic pockets in the binding site. | Increased binding affinity if a hydrophobic pocket is present. | Molecular Docking |
| Introduction of a small amino group at position 6 | To form a new hydrogen bond with a specific amino acid residue (e.g., Aspartate). | Enhanced selectivity and potency. | Pharmacophore Modeling |
| Replacement of the 4-trifluoromethyl group with a sulfone group | To alter the electronic profile and explore different hydrogen bond acceptor capabilities. | Modified target specificity and ADME properties. | QSAR Analysis |
| Conversion of the nitrile group to a tetrazole | To introduce a bioisosteric replacement that can act as a metabolically stable carboxylic acid mimic. | Improved pharmacokinetic profile and potential for new interactions. | Bioisosteric Replacement Analysis |
This targeted, design-first approach significantly accelerates the drug discovery process compared to traditional high-throughput screening of random compounds. acs.orgnih.gov
Exploration of New Catalytic Systems for Efficient Transformations
Future research will focus on discovering and optimizing novel catalytic systems to enhance the efficiency, selectivity, and scope of chemical transformations involving this compound. Advances in catalysis are crucial for both the synthesis of the molecule itself and its subsequent conversion into more complex derivatives.
One major area of development is the use of earth-abundant metal catalysts . While palladium-based systems are effective for cyanation reactions (a key step in many benzonitrile (B105546) syntheses), there is a strong push to develop catalysts based on more sustainable and cost-effective metals like copper, nickel, or cobalt. numberanalytics.comiith.ac.inresearchgate.net These metals have shown promise in a variety of transformations, including cross-coupling and C-H activation reactions. nih.gov
Photoredox catalysis represents another frontier, offering mild and environmentally friendly conditions for generating reactive intermediates. researchgate.net This technology could enable novel transformations of the benzonitrile scaffold that are difficult to achieve with traditional thermal methods. The integration of photocatalysis with biocatalysis, known as photoenzymatic catalysis, is an emerging strategy that could be harnessed for highly enantioselective modifications of the molecule. nih.gov
Furthermore, the development of heterogeneous catalysts , such as metal nanoparticles supported on materials like zinc oxide or mesoporous silica, is of great interest. rsc.orgrsc.org These catalysts offer significant advantages in terms of ease of separation and recyclability, which are critical for industrial-scale synthesis.
The following table compares different catalytic systems for the cyanation of aryl halides, a fundamental reaction for synthesizing benzonitriles.
| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | High temperature (e.g., 130°C), DMF solvent | High yields, broad substrate scope. | rsc.org |
| NiCl₂ / Ligand | Zn(CN)₂ | Milder conditions than some Pd systems. | Uses a less expensive, earth-abundant metal. | organic-chemistry.org |
| CuI | NaCN | High temperature, various solvents. | Very low cost, simple catalyst. | numberanalytics.com |
| Organic Photoredox Catalyst (e.g., 4CzIPN) | Generated from azide (B81097) radical | Visible light, room temperature, O₂ atmosphere | Extremely mild conditions, sustainable. | researchgate.net |
| Cp*Rh(III) Complex | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ionic Liquid solvent, moderate heat | Direct C-H cyanation, catalyst recycling. | acs.org |
Exploring these new catalytic frontiers will not only improve the synthesis of this compound but also expand the toolbox for its conversion into valuable, complex molecules.
Development of Sustainable Synthesis and Green Chemistry Approaches
A significant future direction in the production of this compound and its derivatives is the adoption of green chemistry principles to minimize environmental impact. semanticscholar.org Research is focused on replacing hazardous reagents, reducing waste, and improving energy efficiency.
A promising strategy is the use of ionic liquids (ILs) as recyclable reaction media. rsc.org Studies on benzonitrile synthesis have shown that ILs can act as a co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net For example, a green synthetic route for benzonitrile from benzaldehyde (B42025) has been developed using a hydroxylamine-based ionic liquid that can be easily recovered and reused, achieving a 100% yield and avoiding the release of inorganic acids like HCl. rsc.orgrsc.org This approach is eco-friendly as it prevents equipment corrosion and pollution associated with traditional methods. semanticscholar.org
Another key area is the development of safer and more sustainable cyanation methods . Traditional methods often rely on highly toxic reagents like hydrogen cyanide or alkali metal cyanides. Emerging alternatives include using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or developing methods that generate the cyanide source in situ. rsc.orgrsc.org For instance, a nickel-catalyzed hydrocyanation of alkenes uses formamide (B127407) as a safe and readily available precursor to generate hydrocyanic acid in the reaction mixture. rsc.org Photochemical methods that use 1,4-dicyanobenzene as the CN source also offer a mild and sustainable alternative that avoids toxic reagents. organic-chemistry.org
Biocatalysis , using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to synthesis. numberanalytics.com The integration of biocatalysis with photocatalysis could lead to novel, highly efficient, and enantioselective synthetic routes. nih.gov
The following table provides a comparative overview of a traditional vs. a green synthesis approach for benzonitriles.
| Parameter | Traditional Method (e.g., Sandmeyer Reaction) | Green Method (e.g., Ionic Liquid-Based) |
|---|---|---|
| Catalyst | Copper(I) cyanide (stoichiometric or catalytic) | Ionic liquid (acts as catalyst and solvent), no metal catalyst needed. rsc.org |
| Solvent | Often uses organic solvents like DMF. | Ionic liquid/paraxylene mixture; IL is recyclable. semanticscholar.org |
| Byproducts | Generates copper salts and nitrogen gas. Can produce inorganic acid waste. | Minimal byproducts; water is often the main one. The IL is recovered. rsc.org |
| Reaction Conditions | Requires diazotization at low temperatures, followed by heating. | One-pot synthesis at moderate temperatures (e.g., 120°C). rsc.org |
| Safety/Environmental Impact | Uses toxic cyanide salts and can generate corrosive byproducts. | Avoids metal catalysts and inorganic acids, greatly simplifying separation and reducing waste. semanticscholar.org |
By focusing on these green chemistry approaches, the synthesis of this compound can become more economically viable and environmentally responsible.
Design of Multi-Functional Materials Incorporating Benzonitrile Scaffolds
The unique electronic properties of the benzonitrile scaffold, enhanced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, make this compound a prime candidate for incorporation into advanced functional materials.
One of the most promising areas is in optoelectronics , particularly for Organic Light Emitting Diodes (OLEDs). Benzonitrile derivatives have been successfully used to create materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org These materials can harvest both singlet and triplet excitons for light emission, leading to highly efficient OLEDs. Research has shown that fluorinated benzonitrile compounds can exhibit tunable and stimuli-responsive emission characteristics, including mechanofluorochromism, where the emission color changes in response to mechanical stress. rsc.org The specific substitution pattern of this compound could be leveraged to fine-tune these photophysical properties.
The nitrile group is also a versatile functional handle for polymer chemistry . It can be used to create polymers with high thermal stability and specific dielectric properties. For example, benzonitrile-based polymers have been developed as host materials for TADF emitters in solution-processable OLEDs. rsc.orgresearchgate.net The aggregation-induced emission (AIE) properties of such polymers can suppress concentration quenching, a common issue in solid-state emitters. rsc.org
Furthermore, the benzonitrile moiety can act as a ligand in the construction of Metal-Organic Frameworks (MOFs) . The nitrogen atom of the nitrile group can coordinate to metal centers, allowing the scaffold to be integrated as a linker within a porous framework. The trifluoromethyl and hydroxyl groups would decorate the pores of the MOF, imparting specific chemical properties such as hydrophobicity or hydrogen-bonding capabilities, which could be useful for applications in gas separation, storage, or catalysis.
The table below outlines potential applications of materials derived from this benzonitrile scaffold.
| Material Type | Role of the Benzonitrile Scaffold | Potential Functional Property | Target Application |
|---|---|---|---|
| Donor-Acceptor Fluorophores | Acts as an electron-accepting core, modified by donor groups. | Thermally Activated Delayed Fluorescence (TADF), Mechanofluorochromism. rsc.org | High-efficiency OLEDs, sensors, security inks. |
| Functional Polymers | Monomer unit providing rigidity and specific electronic properties. | High triplet energy, Aggregation-Induced Emission (AIE). rsc.org | Host materials for solution-processed OLEDs. |
| Metal-Organic Frameworks (MOFs) | Serves as a functionalized organic linker (ligand). | Tunable pore chemistry, selective guest adsorption. | Gas separation, catalysis, chemical sensing. |
| Liquid Crystals | Provides a rigid core with a strong dipole moment. | Nematic or smectic phases with specific dielectric anisotropy. | Display technologies, optical switches. |
By strategically designing materials that incorporate the this compound unit, researchers can create next-generation materials with tailored properties for a wide range of advanced technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-4-(trifluoromethyl)benzonitrile?
- Methodological Answer : The compound is synthesized via a multi-step process. For example, it reacts with 2-chloroacetamide to form an ester intermediate (MONE-003), followed by condensation with 4-((trifluoromethyl)thio)benzoyl chloride to yield the target amide (MONE-005). Chiral resolution may be required to isolate enantiomerically pure forms, as demonstrated in the synthesis of Monepantel . Key steps include precise stoichiometric control and purification via column chromatography.
Q. How is this compound characterized in academic research?
- Methodological Answer : Standard characterization techniques include NMR (for structural elucidation), IR spectroscopy (to confirm functional groups like -OH and -CN), and mass spectrometry (for molecular weight verification). High-performance liquid chromatography (HPLC) is critical for purity assessment, particularly to detect trace impurities such as 4-amino-2-(trifluoromethyl)benzonitrile, which may arise during synthesis. Pharmacopeial methods recommend using a C18 column with UV detection for impurity profiling .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for specific hazards. General protocols include:
- Using personal protective equipment (PPE) such as nitrile gloves and safety goggles.
- Conducting reactions in a fume hood to avoid inhalation of volatile intermediates.
- Proper disposal of waste via approved chemical waste streams.
Specific hazards (e.g., reactivity of nitrile groups) are highlighted in SDS documentation for structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Variables to optimize include:
- Temperature : Elevated temperatures may accelerate esterification but risk side reactions (e.g., hydrolysis of the nitrile group).
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Evidence from multi-step syntheses suggests that stoichiometric excess of 2-chloroacetamide (1.2–1.5 equiv) improves ester formation .
Q. What strategies are effective for resolving racemic mixtures of derivatives synthesized from this compound?
- Methodological Answer : Enantiomeric resolution can be achieved via:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
For example, racemic MONE-005 (a derivative) is resolved into its chiral form using preparative HPLC, as described in the synthesis of Monepantel .
Q. How should researchers address contradictory data in studies involving this compound (e.g., conflicting reaction yields)?
- Methodological Answer :
- Replicate experiments : Ensure consistency in reagent purity (e.g., anhydrous conditions for moisture-sensitive steps).
- Cross-validate analytical methods : Compare HPLC data with NMR integration for yield calculations.
- Troubleshoot variables : Test alternative catalysts (e.g., switching from H₂SO₄ to p-toluenesulfonic acid for esterification) .
Contradictions may arise from trace impurities affecting reactivity; rigorous purification of intermediates is critical .
Q. What role does the trifluoromethyl group play in the compound’s reactivity and applications?
- Methodological Answer : The -CF₃ group:
- Electron-withdrawing effects : Enhances stability of intermediates by reducing electron density on the aromatic ring.
- Metabolic resistance : Improves pharmacokinetic properties in bioactive derivatives (e.g., Monepantel’s anthelmintic activity) .
Computational studies (e.g., DFT calculations) can model electronic effects to predict regioselectivity in substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
